The synthesis of Apixaban, which contains the "N-(4-(2-oxopiperidin-1-yl)phenyl)pivalamide" moiety, is described in detail in the paper "Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa." []. The synthesis involves several steps and focuses on modifying a previous compound, Razaxaban, to improve its properties.
Mechanism of Action
The "N-(4-(2-oxopiperidin-1-yl)phenyl)pivalamide" moiety within Apixaban contributes to its mechanism of action by binding to Factor Xa, a key enzyme in the blood coagulation cascade []. This binding prevents Factor Xa from converting prothrombin to thrombin, thus inhibiting the formation of blood clots.
Applications
Apixaban, which contains the "N-(4-(2-oxopiperidin-1-yl)phenyl)pivalamide" moiety, is currently used in clinical practice as an anticoagulant for the prevention and treatment of thrombotic disorders such as stroke and venous thromboembolism [].
Related Compounds
Compound Description: Apixaban (1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide) is a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. [] It is currently marketed as an anticoagulant medication.
Relevance: Apixaban shares significant structural similarities with N-(4-(2-oxopiperidin-1-yl)phenyl)pivalamide. Both compounds feature a central phenyl ring substituted at the 4-position with a 2-oxopiperidin-1-yl group. This shared structural motif suggests that these compounds may exhibit similar binding affinities towards certain biological targets. []
Razaxaban
Compound Description: Razaxaban (1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide) is a highly potent, selective, and orally bioavailable factor Xa inhibitor. [] It served as a predecessor to apixaban during drug development.
Relevance: While razaxaban does not share the exact 2-oxopiperidin-1-ylphenyl moiety with N-(4-(2-oxopiperidin-1-yl)phenyl)pivalamide, it belongs to the same broader chemical class of factor Xa inhibitors. [] The research on razaxaban, particularly its structure-activity relationship (SAR) and pharmacokinetic profile, likely informed the development of other factor Xa inhibitors, potentially including those structurally similar to N-(4-(2-oxopiperidin-1-yl)phenyl)pivalamide. []
Compound Description: This compound serves as a crucial intermediate in the synthesis of the anticoagulant apixaban. []
Relevance: This intermediate is highly relevant to N-(4-(2-oxopiperidin-1-yl)phenyl)pivalamide due to the presence of the identical 4-(2-oxopiperidin-1-yl)phenyl substructure. [] The X-ray powder diffraction data collected for this intermediate might offer insights into the structural properties and potential conformations of similar compounds, including N-(4-(2-oxopiperidin-1-yl)phenyl)pivalamide. []
PD 0348292
Compound Description: (2R,4R)‐N‐(4‐chlorophenyl)‐N‐(2‐fluoro‐4‐(2‐oxopyridin‐1(2H)‐yl)phenyl)‐4‐methoxypyrrolidine‐1,2‐dicarboxamide (PD 0348292) is an orally efficacious factor Xa inhibitor. [] It is structurally distinct from the previously mentioned factor Xa inhibitors.
Relevance: Though structurally distinct from razaxaban and apixaban, PD 0348292's categorization as a factor Xa inhibitor makes it relevant to N-(4-(2-oxopiperidin-1-yl)phenyl)pivalamide. [] The development of this compound, particularly its proline-based structure and incorporation of a neutral P1 chlorophenyl pharmacophore, showcases alternative approaches within the realm of factor Xa inhibition. [] These explorations highlight the diversity of chemical structures capable of targeting factor Xa, suggesting potential avenues for designing novel inhibitors, potentially including those related to N-(4-(2-oxopiperidin-1-yl)phenyl)pivalamide.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.